molecular formula C10H17N3O B13323985 Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine

Cat. No.: B13323985
M. Wt: 195.26 g/mol
InChI Key: RUCQXFKNHKNCCA-JWHQNHQBSA-N
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Description

Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine is a complex organic compound with a unique structure that combines a tetrahydropyran ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyran ring, followed by the introduction of the pyrazole ring. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-rel-1,2,6-Trimethylpiperazine dihydrochloride: Shares a similar structural motif but differs in its chemical properties and applications.

    (1R,2R,4S,6S,7S,8S)-8-Isopropyl-1-methyl-3-methylenetricyclo[4.4.0.02,7]decan-4-ol: Another compound with a complex ring structure, used in different research contexts.

Uniqueness

Rel-1-((2R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine stands out due to its unique combination of a tetrahydropyran and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[(2S,6R)-2,6-dimethyloxan-4-yl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-7-3-10(4-8(2)14-7)13-6-9(11)5-12-13/h5-8,10H,3-4,11H2,1-2H3/t7-,8+,10?

InChI Key

RUCQXFKNHKNCCA-JWHQNHQBSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)N2C=C(C=N2)N

Canonical SMILES

CC1CC(CC(O1)C)N2C=C(C=N2)N

Origin of Product

United States

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